

Application Notes and Protocols: In Vitro Efficacy Testing of GC376

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Compound of Interest		
Compound Name:	NEO 376	
Cat. No.:	B1663312	Get Quote

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Introduction

GC376 is a dipeptidyl-based broad-spectrum inhibitor of the main protease (Mpro or 3CLpro) found in many coronaviruses, including SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).[1][2] The Mpro enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[3][4] By targeting this highly conserved enzyme, GC376 presents a promising avenue for antiviral therapy.[4][5] GC376 is a prodrug that is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the Mpro active site, thereby inhibiting its function.[2][6]

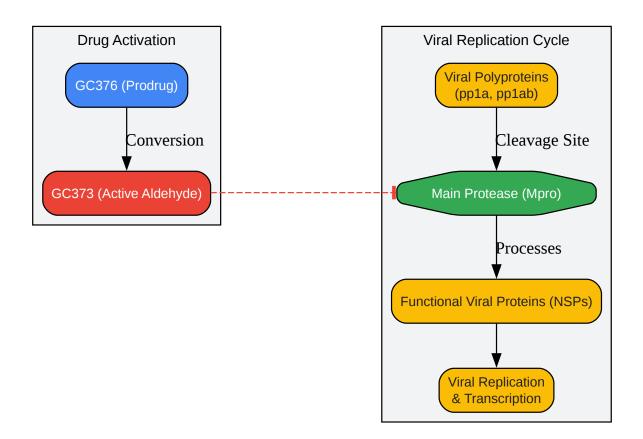
These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of GC376. The described assays are fundamental for determining the compound's antiviral activity, cellular toxicity, and therapeutic window. The key metrics for evaluation are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).[7]

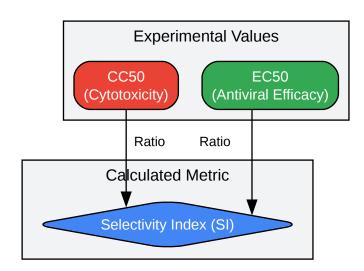
Mechanism of Action: Mpro Inhibition

GC376 inhibits viral replication by disrupting the processing of viral polyproteins. The prodrug, a bisulfite adduct, converts to the active aldehyde GC373 upon administration.[2] This active form then targets the active site of the main protease (Mpro), forming a covalent hemithioacetal with the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro).[1][6] This irreversible

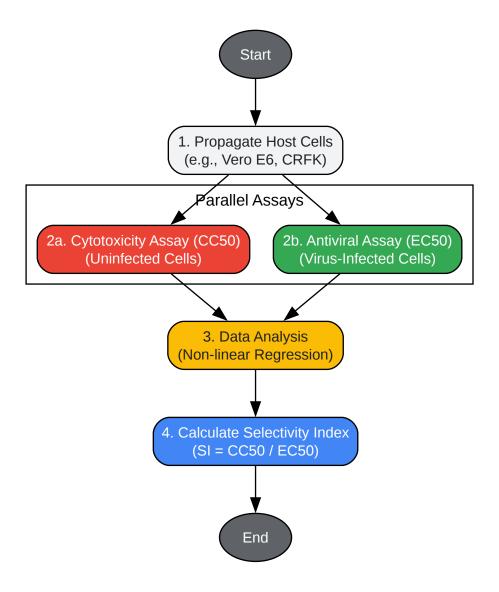


binding blocks the protease's ability to cleave the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins, ultimately halting viral replication and transcription.[4][8]

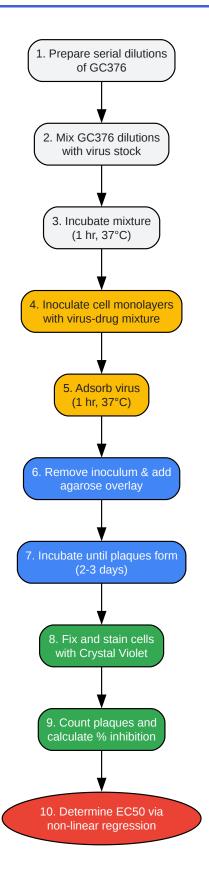












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